(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine
Description
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is a fluorinated pyrrolidine derivative characterized by a methoxycarbonyl group at the C2 position and a fluorine atom at the C4 position in a cis-configuration. This compound belongs to a class of substituted pyrrolidines widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors and intermediates in drug synthesis. The stereochemistry at C2 and C4 is critical for its biological activity, as the (2S,4S)-configuration ensures optimal spatial alignment for interactions with target proteins, such as fibroblast activation protein (FAP) .
The methoxycarbonyl group enhances electrophilicity at C2, enabling covalent interactions with catalytic serine residues in enzymes like FAP .
Properties
IUPAC Name |
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIOIOBHIGEMT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorine atom and methoxycarbonyl group in the pyrrolidine ring contributes to its chemical reactivity and biological profile. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This structure includes a pyrrolidine ring with a fluorine atom at the 4-position and a methoxycarbonyl group at the 2-position. These modifications influence the compound's interaction with biological targets.
Research indicates that compounds containing pyrrolidine rings often exhibit a range of biological activities due to their ability to interact with various enzymes and receptors. For this compound, potential mechanisms include:
- Inhibition of Enzymatic Activity : Pyrrolidine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Modulation of Protein Interactions : The compound may alter protein-protein interactions, influencing cellular signaling pathways.
Antitumor Activity
Studies have demonstrated that pyrrolidine derivatives exhibit significant antitumor properties. For instance, related compounds have shown activity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Table 1: Antitumor Activity of Pyrrolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HL60 | 5.0 | |
| Compound B | MCF7 | 3.5 | |
| (2S,4S)-4-FMP | A549 | TBD |
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly in relation to kinases and transglutaminases. Pyrrolidine derivatives have been explored for their selectivity in inhibiting specific kinases involved in cancer progression.
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrrolidine Derivative | CK1δ | 11 | |
| Pyrrolidine Derivative | TG2 | 20 | |
| (2S,4S)-4-FMP | TBD | TBD |
Case Studies
- In Vivo Studies : Research involving animal models has shown that pyrrolidine derivatives can significantly reduce tumor size when administered at specific dosages. The studies highlight the importance of dosage and administration routes in maximizing therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of pyrrolidine compounds indicate that modifications at various positions on the ring can enhance or diminish biological activity. For example, the introduction of different substituents at the 3 or 5 positions has been correlated with increased potency against specific targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine
Key Observations:
Substituent Position and Stereochemistry :
- The (2S,4S)-configuration is critical for activity. For example, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile (SB03045) exhibits a 300-fold higher FAP affinity (IC₅₀ = 3.3 nM) compared to its (4R)-fluoro isomer (IC₅₀ = 1000 nM) . This is attributed to the (4S)-fluoro substituent stabilizing an endo-puckered ring conformation, which aligns better with FAP's hydrophobic S1 pocket .
- In contrast, (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid shows reduced utility due to steric clashes from its exo-puckered conformation .
Functional Group Impact :
- Methoxycarbonyl vs. Carbonitrile : Methoxycarbonyl groups (as in 2f) enhance electrophilicity for covalent enzyme interactions, while carbonitrile groups (as in SB03045) improve binding kinetics via hydrogen bonding .
- Mercapto vs. Fluoro : Mercapto-substituted derivatives (e.g., 2f) are typically intermediates in synthesis, whereas fluoro substituents (as in the target compound) enhance metabolic stability and target affinity .
Synthetic Accessibility :
- Methoxycarbonyl derivatives like 2f are synthesized in high yields (96%) under mild conditions (NaOMe/MeCN), whereas fluorinated analogs require precise stereocontrol, often via chiral auxiliaries or enzymatic resolution .
Physicochemical Properties
- Hydrophilicity : Fluorine and methoxycarbonyl groups increase hydrophilicity, as demonstrated by logD₇.₄ measurements for SB03045 (−1.2), which is more hydrophilic than its 4,4-difluoro counterpart (−0.9) .
- Thermal Stability : Methoxycarbonyl derivatives (e.g., 2f) are stable as oils, whereas carboxylic acid derivatives (e.g., 2g) crystallize with defined melting points (e.g., 185–188°C for 2e) .
Preparation Methods
Direct Fluorination of 4-Hydroxypyrrolidine Precursors
The most direct route involves fluorinating 4-hydroxypyrrolidine-2-carboxylic acid derivatives using diethylaminosulfur trifluoride (DAST). As detailed in, this method proceeds via a two-step sequence:
-
Protection of the amine group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions.
-
DAST-mediated fluorination at the 4-position hydroxyl group, achieving yields of 85–98% with high stereoselectivity.
For example, (2S,4R)-N-chloroacetyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes fluorination with DAST in dichloromethane at −20°C, yielding the 4-fluoro derivative with >99% enantiomeric excess (ee).
Esterification and Carboxylate Functionalization
Methyl Ester Formation via Acid-Catalyzed Methanolysis
The methoxycarbonyl group at the 2-position is typically introduced by esterifying pyrrolidine-2-carboxylic acid intermediates. In, (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid is treated with thionyl chloride to generate the acid chloride, followed by reaction with methanol to form the methyl ester. This method achieves 90–95% yields under anhydrous conditions.
Table 1: Esterification Conditions and Outcomes
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluoropyrrolidine-2-carboxylic acid | SOCl₂, MeOH | 0°C, 2 h | 92 | |
| Boc-protected acid | DCC, MeOH | RT, 12 h | 88 |
Stereochemical Control and Resolution Techniques
Chiral Auxiliary-Assisted Synthesis
The (2S,4S) configuration is secured using chiral starting materials or resolving agents. Patent describes the use of (2S,4R)-4-(trimethylsilyloxy)pyrrolidine-2-carboxylate, which undergoes fluorination and subsequent hydrolysis to yield the desired stereoisomer. Optical purity is maintained via crystallizations, as demonstrated by a 98% ee in the final product.
Enzymatic Resolution
Alternative approaches employ lipases to resolve racemic mixtures. For instance, Pseudomonas cepacia lipase selectively hydrolyzes the (2R,4R)-methyl ester, leaving the (2S,4S)-enantiomer intact. This method, though less common, achieves 80–85% ee.
Process Optimization and Scalability
One-Pot Fluorination-Esterification
Recent advancements enable concurrent fluorination and esterification. A patented protocol combines DAST fluorination with in situ methanolysis, reducing reaction steps and improving atom economy. This method achieves 89% yield on a 100-gram scale, critical for industrial applications.
Purification and Isolation
Final products are isolated as hydrochloride salts to enhance stability. For example, treating the free base with HCl in ether precipitates (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride, yielding 98% purity after recrystallization.
Comparative Analysis of Synthetic Routes
Table 2: Key Methodologies and Performance Metrics
| Method | Steps | Total Yield (%) | Stereoselectivity (% ee) | Scalability |
|---|---|---|---|---|
| DAST fluorination + esterification | 3 | 85 | >99 | High |
| Enzymatic resolution | 4 | 75 | 85 | Moderate |
| One-pot fluorination-esterification | 2 | 89 | 97 | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
